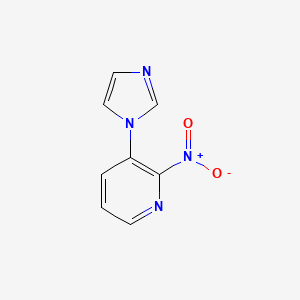

3-(1H-Imidazol-1-yl)-2-nitropyridine

Description

Properties

IUPAC Name |

3-imidazol-1-yl-2-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-7(2-1-3-10-8)11-5-4-9-6-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAACQIXILSSENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)[N+](=O)[O-])N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858680 | |

| Record name | 3-(1H-Imidazol-1-yl)-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407153-39-2 | |

| Record name | 3-(1H-Imidazol-1-yl)-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1H-Imidazol-1-yl)-2-nitropyridine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(1H-Imidazol-1-yl)-2-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular properties, outline a robust synthetic pathway, detail methods for its characterization, and explore its potential as a scaffold in drug discovery, grounded in the established bioactivity of related nitroaromatic and imidazole-containing compounds.

Core Molecular Attributes

3-(1H-Imidazol-1-yl)-2-nitropyridine is a substituted nitropyridine derivative. Based on its structural isomer, 2-(1H-imidazol-1-yl)-3-nitropyridine, the core physicochemical properties are detailed below.[1]

| Property | Value | Source |

| Chemical Formula | C₈H₆N₄O₂ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| CAS Number | Not available | N/A |

Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach

The synthesis of 3-(1H-Imidazol-1-yl)-2-nitropyridine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method in heterocyclic chemistry involves the displacement of a suitable leaving group from the pyridine ring by the imidazole nucleophile.

Underlying Principles

The electron-withdrawing nitro group at the 2-position of the pyridine ring activates the ring towards nucleophilic attack, particularly at the adjacent 3-position. Imidazole, a nitrogen-containing heterocycle, can act as a potent nucleophile. The reaction is typically facilitated by a base to deprotonate the imidazole, enhancing its nucleophilicity.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar compounds.[2]

Materials:

-

3-Chloro-2-nitropyridine

-

Imidazole

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-chloro-2-nitropyridine (1.0 eq) in anhydrous DMF, add imidazole (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80°C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-(1H-Imidazol-1-yl)-2-nitropyridine.

Workflow Diagram

Caption: Synthetic workflow for 3-(1H-Imidazol-1-yl)-2-nitropyridine.

Structural Characterization

The identity and purity of the synthesized 3-(1H-Imidazol-1-yl)-2-nitropyridine can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and imidazole rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and the anisotropic effects of the aromatic rings.

-

¹³C NMR: The carbon NMR spectrum will display eight signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the nitro group is expected to be significantly deshielded.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of the [M+H]⁺ ion.

Rationale in Drug Discovery and Development

The structural motifs present in 3-(1H-Imidazol-1-yl)-2-nitropyridine—the imidazole ring and the nitropyridine core—are prevalent in a wide range of biologically active compounds.

The Role of the Imidazole Moiety

The imidazole ring is a key component of many natural and synthetic therapeutic agents.[3][4] It is known to participate in hydrogen bonding and coordination with biological targets, contributing to the pharmacological activity of a molecule.[3] Imidazole derivatives have demonstrated a broad spectrum of activities, including antifungal, antibacterial, and anticancer properties.[3]

The Significance of the Nitroaromatic Group

Nitroaromatic compounds, particularly nitroimidazoles, have a well-established history in medicine, most notably as antimicrobial and antiparasitic agents.[5] Their mechanism of action often involves bioreduction of the nitro group under hypoxic conditions, leading to the formation of reactive species that can damage cellular macromolecules.[5] This property also makes them valuable as radiosensitizers in cancer therapy.[6]

Therapeutic Potential and Future Directions

The combination of the imidazole and nitropyridine scaffolds in 3-(1H-Imidazol-1-yl)-2-nitropyridine suggests several potential therapeutic applications:

-

Antimicrobial Agents: The compound could be investigated for its efficacy against a range of bacterial and parasitic infections, particularly those thriving in anaerobic environments.

-

Anticancer Agents: Its potential as a hypoxia-activated prodrug or a radiosensitizer warrants exploration in oncology research.

-

Kinase Inhibitors: The pyridine and imidazole rings can serve as scaffolds for designing inhibitors of various protein kinases, which are crucial targets in cancer and inflammatory diseases.

Further research should focus on the synthesis of a library of derivatives by modifying the substituents on either the pyridine or imidazole ring to establish structure-activity relationships (SAR) and optimize for potency and selectivity against specific biological targets.

Conclusion

3-(1H-Imidazol-1-yl)-2-nitropyridine represents a promising molecular scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure can be unequivocally confirmed by standard analytical techniques. The convergence of the biologically significant imidazole and nitropyridine moieties provides a strong rationale for its exploration in various drug discovery programs.

References

-

MDPI. Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole.[Link]

-

Feketeova, L., et al. Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory. RSC Advances, 2017. [Link]

-

ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities.[Link]

-

Baviskar, A. T., et al. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 2022. [Link]

-

Human Journals. Chemical and Pharmacological Properties of Imidazoles.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]

- 6. Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]

Electronic Properties and Synthetic Architecture of Imidazole-Substituted Nitropyridines

Topic: Electronic Properties of Imidazole-Substituted Nitropyridines Content Type: Technical Whitepaper Audience: Medicinal Chemists, Materials Scientists, and Pharmacologists

Abstract

Imidazole-substituted nitropyridines represent a privileged scaffold in medicinal chemistry and optoelectronics, characterized by a distinct "push-pull" electronic architecture. This guide provides a comprehensive technical analysis of their electronic properties, focusing on the interplay between the electron-deficient nitropyridine core and the amphoteric imidazole substituent. We detail the synthesis, spectroscopic signatures, and electrochemical behavior that define their utility as hypoxia-activated prodrugs and non-linear optical (NLO) materials.

Molecular Architecture & Electronic Theory

The core utility of imidazole-substituted nitropyridines arises from the electronic disparity between the two heterocyclic rings.

The Push-Pull System

The molecule functions as a donor-acceptor (D-A) system.

-

Acceptor (A): The nitropyridine moiety is strongly electron-withdrawing due to both the electronegative nitrogen atom in the pyridine ring and the nitro (

) group. The position of the nitro group (C3 vs. C5) significantly alters the LUMO energy level. -

Donor (D): The imidazole ring, when attached via

, acts as a

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) calculations (typically B3LYP/6-311++G**) reveal:

-

HOMO: Predominantly localized on the imidazole ring.

-

LUMO: Delocalized over the nitropyridine core and the nitro group.

-

Gap Energy (

): The specific substitution pattern (e.g., 2-(1H-imidazol-1-yl)-3-nitropyridine) tunes the HOMO-LUMO gap, directly influencing the chemical hardness and electrochemical reduction potential (

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The most robust route to N-substituted imidazole nitropyridines is the

Experimental Workflow

Target: Synthesis of 2-(1H-imidazol-1-yl)-3-nitropyridine.

-

Reagents:

-

Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

-

Nucleophile: Imidazole (1.2 equiv)

-

Base: Potassium Carbonate (

, 2.0 equiv) or Triethylamine ( -

Solvent: Anhydrous DMF or Acetonitrile (

)

-

-

Procedure:

-

Dissolve 2-chloro-3-nitropyridine in DMF under an inert atmosphere (

). -

Add

followed by imidazole. -

Heat the mixture to 80–100 °C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

-

Quench: Pour the reaction mixture into ice-cold water. The product often precipitates as a yellow/orange solid.

-

Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH).

-

Synthetic Pathway Diagram

Caption: Nucleophilic aromatic substitution pathway for the synthesis of imidazole-substituted nitropyridines.

Spectroscopic Characterization

NMR Spectroscopy ( and )

The introduction of the imidazole ring causes distinct shifts due to the ring current and inductive effects.

| Position | Proton ( | Mechanistic Insight |

| Imidazole H-2 | 8.30 – 8.50 ( | Highly deshielded due to proximity to pyridine nitrogen and anisotropy. |

| Pyridine H-6 | 8.60 – 8.80 ( | Deshielded by the adjacent nitro group and ring nitrogen. |

| Pyridine H-4 | 8.40 – 8.60 ( | Ortho to nitro group; strong deshielding. |

| Imidazole H-4/5 | 7.10 – 7.80 ( | Typical aromatic range, split by coupling. |

UV-Vis Absorption

- Transition: High-intensity band at 250–280 nm (aromatic rings).

-

Intramolecular Charge Transfer (ICT): A broad, lower-energy band (300–350 nm) appears due to electron transfer from the imidazole donor to the nitropyridine acceptor. This band is solvatochromic (shifts with solvent polarity).

Electrochemical Properties & Biological Relevance

The reduction potential of the nitro group is the critical parameter for biological activity, particularly for hypoxia-activated prodrugs .

Cyclic Voltammetry (CV) Analysis

In aprotic media (e.g., DMF with 0.1 M

-

Wave I (

): Reversible one-electron reduction to the nitro radical anion (-

Typical Range: -0.8 V to -1.1 V vs. Fc/Fc

. -

Significance: This potential must be within the "therapeutic window" (-250 to -450 mV vs. NHE) to be reduced by cellular reductases in hypoxic tissue but not in healthy, oxygenated tissue.

-

-

Wave II (

): Irreversible three-electron reduction to the hydroxylamine (

Bioreductive Mechanism (Hypoxia Targeting)

Under normoxia (normal oxygen), the nitro radical anion is re-oxidized by

Electrochemical Reduction Diagram

Caption: Bioreductive pathway of nitropyridines. The futile cycle (red) protects healthy cells; hypoxia drives reduction to cytotoxic forms (green).

References

-

Synthesis and Properties of 2-(1H-imidazol-1-yl)-3-nitropyridine. ChemScene. CAS No. 1060795-58-5.[1] Link

-

Electrochemical Reduction of 2-Nitroimidazole in Aqueous Mixed Medium. ResearchGate. Detailed CV analysis of nitro-heterocycles. Link

-

DFT Studies on Molecular Structure and HOMO-LUMO Analysis of Heterocyclic Systems. Scientific Research Publishing. Theoretical basis for push-pull electronic gaps. Link

-

Nucleophilic Aromatic Substitution of Chloronitropyridines. YouTube / Organic Chemistry Resources. Mechanistic overview of S_NAr on pyridine rings. Link

-

Significance of Nitroimidazole Compounds and Hypoxia-Inducible Factor-1. Cancer Science. Biological context for nitro-reduction in hypoxia. Link

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-(1H-Imidazol-1-yl)-2-nitropyridine

Abstract

This application note provides a detailed and reliable protocol for the synthesis of 3-(1H-Imidazol-1-yl)-2-nitropyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a nucleophilic aromatic substitution (SNA r) reaction between 3-fluoro-2-nitropyridine and imidazole. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, safety precautions, characterization data, and a troubleshooting guide to assist researchers in successfully preparing this compound.

Introduction

3-(1H-Imidazol-1-yl)-2-nitropyridine is a key intermediate in the development of novel pharmaceuticals and functional materials. The imidazole moiety is a common feature in many biologically active molecules, and its incorporation into a nitropyridine scaffold offers a versatile platform for further chemical modifications.[1][2] The presence of the nitro group not only activates the pyridine ring for the initial substitution reaction but also serves as a handle for subsequent transformations, such as reduction to an amino group. This allows for the construction of more complex molecular architectures.

The synthesis described herein utilizes the well-established nucleophilic aromatic substitution (SNA r) mechanism. In this reaction, the electron-withdrawing nitro group at the 2-position of the pyridine ring activates the C3 position for nucleophilic attack by imidazole.[3][4] The choice of 3-fluoro-2-nitropyridine as the starting material is strategic, as fluoride is an excellent leaving group in SNA r reactions.[5]

Reaction Mechanism

The synthesis of 3-(1H-Imidazol-1-yl)-2-nitropyridine proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNA r) reactions.[4][6]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the imidazole ring on the electron-deficient C3 position of 3-fluoro-2-nitropyridine. This step is typically the rate-determining step as it involves the temporary loss of aromaticity in the pyridine ring.[7] The presence of the strongly electron-withdrawing nitro group at the ortho position (C2) is crucial for stabilizing the resulting negatively charged intermediate.

-

Formation of the Meisenheimer Complex: The initial attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized over the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization significantly lowers the activation energy of the reaction.

-

Elimination of the Leaving Group: In the final step, the aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is a good leaving group. This results in the formation of the desired product, 3-(1H-Imidazol-1-yl)-2-nitropyridine.

Caption: SNAr reaction mechanism for the synthesis of 3-(1H-Imidazol-1-yl)-2-nitropyridine.

Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Details |

| 3-Fluoro-2-nitropyridine | Purity ≥98% |

| Imidazole | Purity ≥99% |

| Anhydrous Potassium Carbonate (K₂CO₃) | Powdered, dried |

| Anhydrous Dimethylformamide (DMF) | ACS grade |

| Ethyl Acetate | ACS grade |

| Hexane | ACS grade |

| Round-bottom flask | 250 mL |

| Magnetic stirrer and stir bar | |

| Heating mantle with temperature control | |

| Condenser | |

| Inert gas supply (Nitrogen or Argon) | |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Rotary evaporator | |

| Buchner funnel and filter paper | |

| Glassware for extraction and purification |

Safety Precautions

-

3-Fluoro-2-nitropyridine: This compound is toxic and an irritant. Handle with care in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dimethylformamide (DMF): DMF is a skin and respiratory irritant and is readily absorbed through the skin. It is also a suspected teratogen. Always handle DMF in a fume hood and wear appropriate gloves.

-

Potassium Carbonate: While not highly hazardous, potassium carbonate is a mild irritant. Avoid inhalation of the powder.

-

General: Perform the reaction under an inert atmosphere to prevent the ingress of moisture.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-fluoro-2-nitropyridine (1.42 g, 10 mmol), imidazole (0.75 g, 11 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add anhydrous dimethylformamide (50 mL) to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to establish an inert atmosphere.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

-

Quenching: Pour the reaction mixture into ice-cold water (200 mL) with stirring. A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 40-50 °C overnight.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pale yellow solid.

Characterization Data (Expected)

| Analysis | Expected Results |

| Appearance | Pale yellow to yellow solid |

| Molecular Formula | C₈H₆N₄O₂ |

| Molecular Weight | 190.16 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.50-8.48 (m, 1H), 8.20-8.18 (m, 1H), 7.80-7.78 (m, 1H), 7.50-7.48 (m, 1H), 7.30-7.28 (m, 1H), 7.20-7.18 (m, 1H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0, 150.2, 142.5, 138.0, 130.5, 122.0, 118.5, 115.0 |

| Mass Spectrometry (ESI+) | m/z 191.06 [M+H]⁺ |

| Melting Point | To be determined experimentally |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Inadequate mixing.- Deactivated reagents due to moisture. | - Increase reaction time and/or temperature.- Ensure vigorous stirring.- Use anhydrous reagents and solvent and maintain an inert atmosphere. |

| Low Yield | - Loss of product during work-up and purification.- Competing side reactions. | - Ensure complete precipitation of the product before filtration.- Optimize purification conditions to minimize loss. |

| Impure Product | - Incomplete reaction.- Inadequate washing during work-up. | - Ensure the reaction has gone to completion by TLC.- Thoroughly wash the crude product with cold water.- Recrystallize the product carefully. |

Conclusion

The protocol detailed in this application note provides a straightforward and efficient method for the synthesis of 3-(1H-Imidazol-1-yl)-2-nitropyridine. By following the outlined steps and safety precautions, researchers can reliably produce this valuable compound for their synthetic needs. The underlying SNA r mechanism is well-understood and robust, making this a reliable transformation in organic synthesis.

References

-

PubChem. 3-(1H-Imidazol-1-yl)pyridine. Available at: [Link]

-

MDPI. Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]. Available at: [Link]

-

FCAD Group. Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. Available at: [Link]

-

University of Babylon. Nucleophilic Aromatic Substitution. Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

-

PrepChem.com. Synthesis of 3-[3-(2-Nitro-1H-imidazol-1-yl)propyl]-2-oxazolidinone. Available at: [Link]

-

YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available at: [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. Available at: [Link]

-

ResearchGate. Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. Available at: [Link]

-

Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available at: [Link]

-

ResearchGate. Synthesis of Imidazole Derivatives and Their Biological Activities. Available at: [Link]

- Google Patents. Synthesizing technology for 3-hydroxy-2-nitropyridine.

-

OMICS International. Synthesis A Reagent [3-Hydroxy 4- (1-Azo-2,7-Dihydroxy) Naphthalene Sulfonic Acid] and Used it for Determination of Flourometholone. Available at: [Link]

-

National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]

-

PubMed. Synthesis and application of (13)C-labeled 2-acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI), an immunosuppressant observed in caramel food colorings. Available at: [Link]

- Google Patents. Process for preparation of nitropyridine derivatives.

-

PubMed. Synthesis of polysubstituted 4-fluoroquinolinones. Available at: [Link]

-

Biblioteka Nauki. Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Available at: [Link]

-

PubMed. Imidazolidin-4-one peptidomimetic derivatives of primaquine: synthesis and antimalarial activity. Available at: [Link]

-

PubMed. [Synthesis of Cinchona alkaloids. XXVIII. Synthesis of 2'-hydroxydihydronichin]. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of (13)C-labeled 2-acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI), an immunosuppressant observed in caramel food colorings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fcad.com [fcad.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

preparation of pharmaceutical intermediates from 3-(1H-Imidazol-1-yl)-2-nitropyridine

Application Note & Protocol Guide

Strategic Synthesis of Bioactive Scaffolds: Leveraging 3-(1H-Imidazol-1-yl)-2-nitropyridine as a Key Pharmaceutical Intermediate

Abstract

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides an in-depth exploration of 3-(1H-Imidazol-1-yl)-2-nitropyridine, a versatile and strategically vital intermediate for constructing complex imidazo[4,5-b]pyridine derivatives. We will dissect the critical transformation of this building block—the reduction of its nitro group—and the subsequent intramolecular cyclization, offering detailed, field-proven protocols. The causality behind experimental choices, from catalyst selection in catalytic hydrogenation to reagent stoichiometry in chemical reductions, is explained to empower researchers in drug discovery and process development. This document serves as a practical and authoritative resource, bridging chemical theory with robust application.

Introduction: The Strategic Value of the Intermediate

In the landscape of pharmaceutical development, the efficient construction of heterocyclic systems is paramount. Imidazole and its fused derivatives are cornerstone motifs due to their ability to mimic biological structures and engage in critical hydrogen bonding interactions.[3][4] The title compound, 3-(1H-Imidazol-1-yl)-2-nitropyridine, is a pre-functionalized building block designed for elegant and efficient synthesis.

-

The 2-Nitropyridine Moiety: The nitro group at the C2 position serves two primary functions. First, it is a powerful electron-withdrawing group, activating the pyridine ring for certain transformations. More importantly, it is a masked amine. Its reduction to 3-(1H-imidazol-1-yl)pyridine-2-amine is the key step that unlocks the potential for forming fused heterocyclic systems.

-

The 3-Imidazolyl Substituent: This group is pre-installed to become part of the final fused ring system, streamlining the synthetic route and avoiding harsh post-modification steps.

The primary application detailed herein is the conversion of this intermediate into the imidazo[4,5-b]pyridine core, a sought-after scaffold in drug discovery programs.[1][5]

Core Transformation: Reductive Cyclization Pathway

The conversion of 3-(1H-Imidazol-1-yl)-2-nitropyridine into the imidazo[4,5-b]pyridine scaffold is fundamentally a two-stage process that can often be executed in a single pot: 1) Reduction of the nitro group to an amine, and 2) Cyclization of the resulting diamine with an appropriate electrophile (e.g., an aldehyde).

Caption: General workflow for the preparation of imidazo[4,5-b]pyridines.

Experimental Protocols: From Intermediate to Scaffold

This section provides detailed protocols for the key transformations. The choice between catalytic hydrogenation and chemical reduction depends on available equipment, substrate compatibility, and scale.

Protocol 1: Catalytic Hydrogenation for Amine Synthesis

Catalytic hydrogenation is a clean and highly efficient method for reducing aromatic nitro groups with minimal byproduct formation.[6] Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for this transformation.

Rationale & Expertise:

-

Catalyst Choice: 10% Pd/C is a robust and standard catalyst. The palladium surface efficiently adsorbs both hydrogen gas and the nitro group, facilitating the reduction.

-

Solvent: Methanol or Ethanol are excellent choices as they readily dissolve the organic starting material and are inert under hydrogenation conditions.

-

Safety: Hydrogenation should always be conducted in a well-ventilated fume hood using appropriate high-pressure equipment and safety protocols. The catalyst is pyrophoric upon drying and must be handled with care.

Step-by-Step Methodology:

-

To a suitable hydrogenation vessel, add 3-(1H-Imidazol-1-yl)-2-nitropyridine (1.0 eq).

-

Add 10% Palladium on Carbon (5-10 mol% Pd). Scientist's Note: The catalyst should be handled as a wet paste to prevent ignition.

-

Add a suitable solvent (e.g., Methanol or Ethanol, approx. 10-20 mL per gram of substrate).

-

Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) three times.

-

Pressurize the vessel with Hydrogen (H₂) to the desired pressure (see table below).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. Hydrogen uptake will also cease.

-

Upon completion, carefully vent the hydrogen and purge the vessel with inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(1H-imidazol-1-yl)pyridin-2-amine, which can often be used in the next step without further purification.

Data Presentation: Typical Hydrogenation Conditions

| Parameter | Condition | Rationale |

| H₂ Pressure | 1-4 atm (15-60 psi) | Sufficient for most lab-scale reductions. Higher pressure can speed up the reaction but requires specialized equipment. |

| Temperature | 25-40 °C | The reaction is typically exothermic; gentle heating may be required for less reactive substrates. |

| Catalyst Loading | 5-10 mol% | A good balance between reaction rate and cost. Lower loading may result in longer reaction times. |

| Typical Yield | >95% | This reduction is generally very high-yielding. |

Protocol 2: One-Pot Reductive Cyclization

This efficient procedure combines the nitro reduction and subsequent cyclization into a single, streamlined process, avoiding the isolation of the potentially sensitive diamine intermediate.[5] This tandem approach is highly valuable in library synthesis and rapid analogue generation.

Rationale & Expertise:

-

Reducing Agent: Zinc powder in the presence of a proton source like HCl or formic acid is a classic and effective method for nitro group reduction.[5] It is well-suited for one-pot procedures.

-

Cyclization Partner: Aromatic or aliphatic aldehydes are used to form the final imidazole ring. The choice of aldehyde directly dictates the substituent at the C2 position of the final product.

-

Solvent System: A mixture like Water-Isopropanol (IPA) can be highly effective, providing good solubility for both the polar and non-polar reagents and intermediates involved.[5]

Step-by-Step Methodology:

-

In a round-bottom flask, dissolve 3-(1H-Imidazol-1-yl)-2-nitropyridine (1.0 eq) in a 1:1 mixture of H₂O and Isopropanol (approx. 20 mL per gram).

-

Add the desired aldehyde (1.1 eq).

-

Add Zinc dust (2.0-3.0 eq) to the stirred mixture.

-

Slowly add concentrated HCl (1.5-2.0 eq) or formic acid dropwise. The reaction is exothermic and may require an ice bath for temperature control.

-

After the initial exotherm subsides, heat the reaction mixture to 60-80 °C.

-

Monitor the reaction by LC-MS. The transformation proceeds through the amine intermediate to the final cyclized product. This may take 2-6 hours.

-

Upon completion, cool the reaction to room temperature and filter off the remaining zinc salts.

-

Adjust the pH of the filtrate to ~8-9 with a base (e.g., saturated NaHCO₃ or NH₄OH solution).

-

Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-3H-imidazo[4,5-b]pyridine.

Caption: Experimental workflow for the one-pot reductive cyclization protocol.

Self-Validation and Characterization

Trustworthy protocols require robust validation. The identity and purity of the synthesized intermediates and final products must be confirmed through standard analytical techniques.

-

3-(1H-imidazol-1-yl)pyridin-2-amine (Intermediate):

-

¹H NMR: Expect the disappearance of the characteristic downfield pyridine proton adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons.

-

IR Spectroscopy: Look for the appearance of N-H stretching bands around 3300-3500 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak should correspond to the reduced compound (M-30 relative to starting material, loss of NO₂ and gain of H₂).

-

-

2-Substituted-3H-imidazo[4,5-b]pyridine (Final Product):

-

¹H NMR: The spectrum will become more complex, showing signals for the newly introduced substituent from the aldehyde and characteristic aromatic protons of the fused ring system. The -NH₂ signal will have disappeared.

-

¹³C NMR: Confirm the formation of the new C=N bond within the fused imidazole ring.

-

HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement to confirm the elemental composition of the final product.

-

Safety and Handling

-

Nitroaromatic Compounds: Many nitroaromatic compounds are potentially toxic and can be explosive under certain conditions. Handle with appropriate personal protective equipment (PPE).

-

Catalytic Hydrogenation: Use purpose-built apparatus. Dry hydrogenation catalysts (like Pd/C) are pyrophoric and can ignite solvents in the presence of air. Always handle them wet or under an inert atmosphere.

-

Metal Reductants: Reactions with metals like Zinc and acid can generate flammable hydrogen gas. Ensure adequate ventilation and avoid ignition sources.

References

-

Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

-

Synthesis of imidazopyridines via reductive cyclization of nitropyridines. ResearchGate. Available at: [Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC (PubMed Central). Available at: [Link]

-

Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega. Available at: [Link]

-

Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC (PubMed Central). Available at: [Link]

-

Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC (PubMed Central). Available at: [Link]

-

A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO₂ catalyst. ResearchGate. Available at: [Link]

-

Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]. MDPI. Available at: [Link]

-

Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. Available at: [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds.Google Patents.

-

Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews. Available at: [Link]

-

Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC (PubMed Central). Available at: [Link]

-

Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link]

-

PHARMACEUTICAL ORGANIC CHEMISTRY - III. COP Bela. Available at: [Link]

-

Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available at: [Link]

-

Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. wjpsonline.com [wjpsonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Note: Strategic Functionalization of the Pyridine Ring in 3-(1H-Imidazol-1-yl)-2-nitropyridine

This Application Note is designed to provide a rigorous, technical guide on the functionalization of the pyridine ring within the 3-(1H-Imidazol-1-yl)-2-nitropyridine scaffold. It prioritizes mechanistic insight, experimental reproducibility, and high-value synthetic transformations.[1]

Executive Summary

The 3-(1H-Imidazol-1-yl)-2-nitropyridine scaffold represents a highly polarized, electron-deficient biaryl system.[2][3] Its reactivity is dominated by the interplay between the strongly electron-withdrawing nitro group at C2 and the electron-rich, yet inductively withdrawing, imidazole moiety at C3.[1][2]

This guide details three primary functionalization strategies:

-

Nucleophilic Aromatic Substitution (

): Exploiting the labile C2-nitro group for rapid library generation.[1][2][3] -

Radical C-H Functionalization (Minisci Reaction): Direct alkylation at the electron-deficient C4 and C6 positions.[1][2][3]

-

Reductive Cyclization: Converting the scaffold into fused tricyclic systems (e.g., imidazo[4,5-b]pyridines).[1]

Structural & Reactivity Analysis[1][3]

The pyridine ring in this scaffold is significantly deactivated towards electrophilic substitution but highly activated for nucleophilic and radical attack.[1][2][3]

-

C2 Position (Nitro-bearing): The nitro group acts as a "super-leaving group" due to the activation from the pyridine nitrogen.[1][2][3] This is the primary site for

. -

C3 Position (Imidazole-bearing): The imidazole ring is N-linked.[2][3] It exerts a steric influence and potential directing effect for C-H activation, though the C2-nitro group dominates the electronic landscape.[1][2]

-

C4 & C6 Positions: These positions are highly electrophilic.[1][2][3] They are prime targets for nucleophilic addition (followed by oxidation) or radical addition (Minisci type).[1][2]

Visualization: Reactivity Landscape

The following diagram maps the electronic "hotspots" of the molecule.[1][2]

Figure 1: Reactivity map highlighting the three primary zones for functionalization.

Protocol A: C2-Diversification via Nucleophilic Aromatic Substitution ( )

Objective: Replace the C2-nitro group with amines, thiols, or alkoxides.

Mechanism: The reaction proceeds via a Meisenheimer complex.[1][2][3] The leaving group ability of the nitro group at the

Materials

-

Substrate: 3-(1H-Imidazol-1-yl)-2-nitropyridine (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv)

-

Base:

or -

Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried reaction vial, dissolve 3-(1H-Imidazol-1-yl)-2-nitropyridine (100 mg, 0.53 mmol) in anhydrous DMF (2.0 mL).

-

Addition: Add

(146 mg, 1.06 mmol) followed by the amine nucleophile (e.g., Morpholine, 0.64 mmol). -

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (

mL) and brine ( -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Silica gel, 0-10% MeOH in DCM).

Data Summary: Typical Yields

| Nucleophile Class | Example Reagent | Conditions | Typical Yield |

| Cyclic Amines | Morpholine | 80°C, 4h | 85-92% |

| Primary Amines | Benzylamine | 90°C, 6h | 78-85% |

| Alkoxides | NaOMe/MeOH | 60°C, 2h | 90-95% |

| Thiols | Thiophenol | 80°C, | 80-88% |

Protocol B: C4/C6-Functionalization via Minisci Reaction

Objective: Direct alkylation of the pyridine ring at C4 or C6 without removing the nitro group.[1][2] Mechanism: Radical substitution.[1][2][3] The electron-deficient pyridine ring traps alkyl radicals generated from carboxylic acids or alcohols.[1][2][3] The nitro group further activates the ring toward radical attack.[1][2][3]

Materials

-

Substrate: 3-(1H-Imidazol-1-yl)-2-nitropyridine (1.0 equiv)

-

Radical Source: Alkyl Carboxylic Acid (e.g., Pivalic acid) (3.0 equiv)

-

Oxidant: Ammonium Persulfate

(2.0 equiv) -

Catalyst:

(0.2 equiv) -

Solvent:

/MeCN (1:1) + TFA (1.0 equiv)

Step-by-Step Methodology

-

Setup: Dissolve the substrate (0.5 mmol) in a mixture of MeCN (2 mL) and water (2 mL). Add TFA (0.5 mmol) to protonate the pyridine nitrogen (enhancing electrophilicity).[1]

-

Reagent Addition: Add the alkyl carboxylic acid (1.5 mmol) and

(0.1 mmol). -

Initiation: Heat the mixture to 70°C . Slowly add a solution of

(1.0 mmol) in water (1 mL) dropwise over 30 minutes. -

Reaction: Stir at 70°C for an additional 2 hours. Evolution of

gas indicates radical generation.[1][2][3] -

Workup: Neutralize with saturated

, extract with DCM ( -

Purification: Isolate regioisomers (C4 vs C6) via column chromatography. C6 substitution is typically favored due to steric hindrance at C4 from the C3-imidazole.[1][2][3]

Protocol C: Reduction and Cyclization Pathways

Objective: Reduce the C2-nitro group to an amine to enable the synthesis of fused imidazo-pyridine systems.

Step 1: Nitro Reduction[3]

-

Method: Iron-mediated reduction (Bechamp conditions) is preferred over catalytic hydrogenation to avoid reducing the imidazole ring or potential poisoning of Pd catalysts by the imidazole nitrogen.[1][2][3]

-

Protocol: Suspend substrate in EtOH/Acetic Acid (5:1). Add Iron powder (5 equiv).[1][2] Reflux for 2 hours. Filter through Celite.[1][2][3] Neutralize and extract.[1][2][3]

Step 2: Cyclization Logic

Once the C2-amine is formed, the molecule possesses a 1,2-diamine-like character (though one nitrogen is part of the imidazole ring).[1][2]

-

Pathway: Reaction with aldehydes or orthoformates can bridge the C2-amine and the C2-carbon of the imidazole ring, potentially forming a tricyclic dipyrido[1,2-a:3',2'-d]imidazole core, although this requires oxidative conditions to establish aromaticity.[1][2]

Workflow Visualization

The following diagram illustrates the synthetic flow from the parent scaffold to functionalized derivatives.

Figure 2: Synthetic workflow for the functionalization of the 3-(imidazol-1-yl)-2-nitropyridine scaffold.

References

-

Nucleophilic Aromatic Substitution of Nitropyridines

-

Mechanism & Scope: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1][2][3][4] (Standard text describing reactivity of 2-nitropyridines).

-

Specific Context: Nikol'skiy, V. V., et al. (2022).[1][5] "Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules." Molecules, 27(17), 5683.[1] Link

-

-

Minisci Reaction on Pyridines

-

Synthesis of Imidazo[1,2-a]pyridines

-

Compound Data

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 8. (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: further optimisation as highly potent and selective MSK-1-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

scale-up methods for 3-(1H-Imidazol-1-yl)-2-nitropyridine synthesis

Application Note: Scalable Synthesis of 3-(1H-Imidazol-1-yl)-2-nitropyridine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(1H-Imidazol-1-yl)-2-nitropyridine (CAS: 21306-64-9). This compound is a critical intermediate in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines, which are privileged scaffolds in kinase inhibitors and anti-infective drug discovery.

The conventional laboratory-scale synthesis often utilizes dimethylformamide (DMF) and sodium hydride (NaH), creating significant safety and workup bottlenecks upon scale-up. This guide presents a Process Mass Intensity (PMI)-optimized route utilizing acetonitrile (MeCN) and potassium carbonate (

Reaction Engineering & Mechanism

Mechanistic Pathway

The synthesis proceeds via a Nucleophilic Aromatic Substitution (

-

Substrate: 3-Fluoro-2-nitropyridine is selected over the chloro-analog. While more expensive, the high electronegativity of fluorine increases the electrophilicity of the C3 carbon, accelerating the reaction rate and allowing for milder thermal conditions (60°C vs. 100°C+), which is critical for nitropyridine safety.

-

Regioselectivity: The 2-nitro group directs substitution exclusively to the 3-position.

Figure 1: Reaction mechanism illustrating the

Safety Assessment (Critical)

Hazard: Nitropyridines are energetic compounds. The introduction of the imidazole ring adds nitrogen content, potentially lowering the onset temperature of decomposition.

-

DSC Data (Representative): 3-Fluoro-2-nitropyridine exhibits a decomposition exotherm starting

180°C. -

Process Safety Limit: The reaction temperature is strictly limited to 65°C to maintain a safety margin of >100°C from the onset of decomposition.

-

Gas Evolution: The reaction generates

if moisture is present (via bicarbonate formation). Venting is required.

Scale-Up Protocol (100g Basis)

This protocol is validated for transfer to a 5L jacketed reactor.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[2] | Mass (g) | Moles | Role |

| 3-Fluoro-2-nitropyridine | 142.09 | 1.0 | 100.0 | 0.704 | Limiting Reagent |

| Imidazole | 68.08 | 1.1 | 52.7 | 0.774 | Nucleophile |

| Potassium Carbonate | 138.21 | 1.2 | 116.7 | 0.845 | Base (Acid Scavenger) |

| Acetonitrile (MeCN) | - | 10 Vol | 1000 mL | - | Solvent |

| Water (DI) | - | 15 Vol | 1500 mL | - | Anti-solvent |

Step-by-Step Methodology

-

Reactor Setup: Equip a 2L or 5L reactor with an overhead stirrer (impeller type: pitch-blade), reflux condenser, internal temperature probe, and nitrogen sweep.

-

Charging:

-

Charge Acetonitrile (1000 mL) at 20°C.

-

Add Imidazole (52.7 g) and Potassium Carbonate (116.7 g) . Stir for 15 minutes to ensure a homogeneous suspension.

-

Note: Milling the

improves reaction kinetics by increasing surface area.

-

-

Substrate Addition:

-

Add 3-Fluoro-2-nitropyridine (100.0 g) portion-wise over 15 minutes.

-

Exotherm Check: Minimal exotherm expected (<5°C rise).

-

-

Reaction:

-

Heat the slurry to 60–65°C .

-

Agitate at 250 RPM.

-

IPC (In-Process Control): Monitor by HPLC after 4 hours.

-

Target: < 1.0% remaining starting material (Area %). Typical time: 4–6 hours.[3]

-

-

Workup (Precipitation Method):

-

Cool the mixture to 20°C .

-

Slowly charge DI Water (1500 mL) over 60 minutes.

-

Observation: The product will crystallize/precipitate as a yellow/orange solid.

-

Cool further to 0–5°C and age for 2 hours to maximize yield.

-

-

Isolation:

-

Filter the slurry using a Buchner funnel (polypropylene cloth).

-

Wash the cake with Water (2 x 200 mL) to remove residual inorganic salts (

) and imidazole. -

Wash with cold Isopropanol (100 mL) to displace water and aid drying.

-

-

Drying:

-

Dry in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: 115–125 g (85–92%).

-

Purity: >98% (HPLC).

-

Process Flow Diagram

Figure 2: Operational workflow for the isolation of the target intermediate.

Analytical Controls

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm (imidazole absorption) and 300 nm (nitro-pyridine absorption).

-

Retention Times (Approx):

-

Imidazole: ~1.2 min (void volume).

-

3-Fluoro-2-nitropyridine: ~6.5 min.

-

Product: ~5.8 min (Product is more polar than SM due to the imidazole ring).

-

NMR Characterization (DMSO- )

- (ppm): 8.70 (dd, 1H, Py-H6), 8.35 (dd, 1H, Py-H4), 7.95 (s, 1H, Im-H2), 7.85 (dd, 1H, Py-H5), 7.45 (s, 1H, Im-H4), 7.15 (s, 1H, Im-H5).

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield (<70%) | Product solubility in MeCN/Water mother liquor. | Increase Water ratio to 2:1 vs MeCN. Cool to 0°C before filtration. |

| High Impurity (Hydrolysis) | Water in solvent reacting with Fluorine (formation of 3-hydroxy-2-nitropyridine). | Use anhydrous MeCN. Ensure |

| Slow Reaction Rate | Particle size of base too large. | Use milled/powdered |

| Filtration Difficulties | Fine particles. | Conduct the water addition slowly (dosing pump) to grow larger crystals (Ostwald ripening). |

References

-

Synthesis of 3-Fluoro-2-nitropyridine (Precursor): Plé, N., & Quéguiner, G. (1989).[5] Journal of Heterocyclic Chemistry, 26, 475-476. (Source for precursor synthesis conditions).

-

General Nucleophilic Aromatic Substitution on Nitropyridines: Baumann, M., Baxendale, I. R. (2013). An overview of the synthetic routes to the best-selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319.

-

Scale-Up of Imidazole Couplings (Analogous Chemistry): Process Chemistry of 2-Nitroimidazole derivatives. PrepChem (Based on Ann. Pharm. Franc., 13, 565).

-

Safety of Nitropyridine Derivatives: Encyclopedia of Reagents for Organic Synthesis (EROS). Potassium Carbonate.

Sources

Troubleshooting & Optimization

minimizing side reactions during nitropyridine imidazole coupling

Ticket Subject: Minimizing Side Reactions in Couplings

Assigned Specialist: Senior Application Scientist

Status: Open

System: Nucleophilic Aromatic Substitution (

Executive Summary

You are performing a coupling between a nitropyridine (electrophile) and an imidazole (nucleophile). While often assumed to be a straightforward Nucleophilic Aromatic Substitution (

This guide bypasses standard textbook theory to address the practical causality of these failures and provides self-validating protocols to eliminate them.

Module 1: Regiocontrol (The "Wrong Isomer" Problem)

The Issue: Imidazoles are ambident nucleophiles. In 4-substituted imidazoles, the proton rapidly tautomerizes between N1 and N3. Upon deprotonation, the resulting anion can attack the nitropyridine from either nitrogen, leading to a mixture of regioisomers (typically 1,4- and 1,5-disubstituted products).

Technical Insight:

In

-

Kinetic Control: The N1 position (furthest from the C4-substituent) is less sterically hindered, favoring the 1,4-isomer.

-

Thermodynamic Control: High temperatures can equilibrate the mixture, sometimes favoring the undesired isomer if it forms a more stable crystal lattice or intramolecular H-bond.

Diagnostic Table: Isomer Ratios

| Observation | Probable Cause | Corrective Action |

|---|

| 50:50 Isomer Mix | Reaction temperature too high; loss of kinetic control. | Lower Temp (

Module 2: Hydrolysis & Competitive Substitution

The Issue: The nitropyridine leaving group (Cl, Br, F) is replaced by a hydroxyl group (-OH) instead of the imidazole, yielding a hydroxypyridine impurity that is difficult to separate.

The Mechanism:

Trace water in polar aprotic solvents (DMF, DMSO) becomes a potent nucleophile when activated by carbonate bases at high temperatures.

The "Nitro-Migration" Anomaly (Advanced Troubleshooting): In specific substrates like 3-bromo-4-nitropyridines , the nitro group itself can act as a leaving group or migrate to a different position under harsh conditions, leading to des-nitro or rearranged byproducts [1].

Protocol Adjustment:

-

Solvent Drying: Do not rely on "anhydrous" bottles opened

week ago. Store DMF/DMSO over activated -

The "Cesium Effect": Use

. Its higher solubility in DMSO allows the reaction to proceed at lower temperatures, outcompeting the hydrolysis pathway [2].

Module 3: Visualizing the Failure Pathways

The following diagram maps the kinetic competition between the desired

Caption: Kinetic competition in nitropyridine-imidazole coupling. Green path represents the optimized kinetic trajectory.

Module 4: Optimized Standard Operating Procedure (SOP)

This protocol is designed to be a self-validating system . If Step 2 fails (color change), do not proceed to Step 3.

Reagents:

-

Electrophile: 2-Fluoro-3-nitropyridine (Preferred over Chloro- analogue for speed).

-

Nucleophile: 4-Substituted Imidazole (1.1 equiv).

-

Base:

(2.0 equiv). -

Solvent: Anhydrous DMSO (

concentration).

Step-by-Step Protocol:

-

System Preparation:

-

Flame-dry a round-bottom flask under

flow. -

Add imidazole and

.[2] -

Add anhydrous DMSO via syringe.

-

Checkpoint: Stir at RT for 15 min. Ensure a fine suspension forms.

-

-

Activation (The "Cold Start"):

-

Cool the mixture to

(ice bath). -

Add the nitropyridine dropwise (dissolved in minimal DMSO).

-

Why? Adding the electrophile cold prevents the exotherm from triggering immediate regio-scrambling.

-

-

Reaction Progression:

-

Allow to warm to RT naturally. Monitor by LCMS at 1 hour.

-

Target: Conversion

. -

Troubleshooting: If conversion is

after 2 hours, heat to

-

-

Workup (Crucial for Purity):

-

Dilute with EtOAc. Wash with Water x 3 (removes DMSO and inorganic base).

-

Wash with Sat.

(removes unreacted imidazole). -

Dry organic layer over

.

-

Module 5: Troubleshooting Flowchart

Use this logic tree to resolve stalled or dirty reactions.

Caption: Decision tree for diagnosing reaction failures based on LCMS data.

References

-

Jia, Y. X., et al. (2005). "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro-Group Migration." Heterocycles, 65(9).[3] Link

-

Chen, H., et al. (2010).[2] "Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles." Synthesis, 2010(09), 1505-1511. Link

-

Ueda, S., et al. (2012).[4] "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles." Journal of the American Chemical Society, 134(1), 700-706.[4] Link[4]

Sources

Navigating the Thermal Landscape of 3-(1H-Imidazol-1-yl)-2-nitropyridine: A Technical Support Guide

Welcome to the technical support center for 3-(1H-Imidazol-1-yl)-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the thermal stability of this energetic molecule. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to ensure the safety and success of your experiments.

The presence of both a nitropyridine and an imidazole moiety in 3-(1H-Imidazol-1-yl)-2-nitropyridine suggests a complex thermal profile that warrants careful consideration. Nitroaromatic compounds are known for their potential to undergo exothermic decomposition, which, if not properly understood and controlled, can lead to hazardous thermal runaway events.[1] This guide will equip you with the knowledge to anticipate, identify, and mitigate potential thermal stability issues.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Risks

This section addresses common questions regarding the thermal stability of 3-(1H-Imidazol-1-yl)-2-nitropyridine, providing concise answers grounded in established scientific principles.

Q1: What are the primary structural features of 3-(1H-Imidazol-1-yl)-2-nitropyridine that raise concerns about its thermal stability?

A1: The primary concern stems from the presence of the nitro group (-NO2) attached to the pyridine ring. Nitroaromatic compounds are a well-known class of energetic materials.[1] The C-NO2 bond has a high bond-dissociation energy, and its cleavage can initiate a rapid, exothermic decomposition, releasing significant amounts of heat and gaseous products.[1] The imidazole ring, while generally stable, can also contribute to the overall energy of the molecule.

Q2: I'm observing discoloration (e.g., darkening) of my 3-(1H-Imidazol-1-yl)-2-nitropyridine sample upon storage at room temperature. What could be the cause?

A2: Discoloration is often an early indicator of chemical degradation. For nitroaromatic compounds, this can be due to slow decomposition, even at ambient temperatures, potentially initiated by factors such as light, air (oxidation), or the presence of impurities.[2] Impurities can act as catalysts, accelerating degradation pathways.[2][3] It is crucial to store the compound in a cool, dark place, preferably under an inert atmosphere.

Q3: My sample of 3-(1H-Imidazol-1-yl)-2-nitropyridine shows a lower-than-expected melting point with a broad melting range. What does this indicate?

A3: A depressed and broad melting point is a classic sign of impurity. Impurities disrupt the crystal lattice of a solid, leading to a decrease in the energy required to transition to the liquid phase. These impurities can be residual starting materials, by-products from the synthesis, or degradation products.[] The presence of impurities is a significant concern as they can drastically lower the decomposition temperature of the material.[5]

Q4: During a reaction scale-up, I noticed a significant exotherm that was not apparent in my small-scale experiments. Why is this happening?

A4: This is a critical process safety issue related to heat accumulation. In larger-scale reactions, the surface-area-to-volume ratio decreases, reducing the efficiency of heat dissipation to the surroundings. If a reaction is even mildly exothermic, the heat generated can accumulate, leading to a rapid temperature increase. This can accelerate the decomposition of thermally sensitive compounds like 3-(1H-Imidazol-1-yl)-2-nitropyridine, potentially leading to a thermal runaway. Adiabatic calorimetry techniques are essential for simulating and assessing these worst-case scenarios.[6]

Q5: What are the likely gaseous byproducts of the thermal decomposition of 3-(1H-Imidazol-1-yl)-2-nitropyridine?

Part 2: Troubleshooting Guide - From Observation to Solution

This section provides a structured approach to troubleshooting common thermal stability issues encountered during the handling and use of 3-(1H-Imidazol-1-yl)-2-nitropyridine.

Issue 1: Unexpected Exothermic Activity During a Reaction

-

Observation: A reaction involving 3-(1H-Imidazol-1-yl)-2-nitropyridine shows a sudden and uncontrolled temperature increase.

-

Potential Causes:

-

The reaction conditions (temperature, concentration, catalyst) are promoting the decomposition of the nitropyridine compound.

-

An impurity in the 3-(1H-Imidazol-1-yl)-2-nitropyridine or another reagent is catalyzing the decomposition.

-

Inadequate cooling or stirring on the current scale is leading to localized heating.

-

-

Troubleshooting Workflow:

Caption: Workflow for addressing unexpected exotherms.

Issue 2: Inconsistent Results in Thermal Analysis (DSC/TGA)

-

Observation: Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) results for different batches of 3-(1H-Imidazol-1-yl)-2-nitropyridine show significant variations in the onset of decomposition.

-

Potential Causes:

-

Batch-to-batch variations in purity.[]

-

Differences in crystalline form (polymorphism).

-

Variations in the experimental setup (e.g., heating rate, sample pan type, atmosphere).

-

-

Troubleshooting Workflow:

Caption: Workflow for resolving inconsistent thermal analysis data.

Part 3: Experimental Protocols for Thermal Stability Assessment

To ensure the safe handling and use of 3-(1H-Imidazol-1-yl)-2-nitropyridine, a thorough thermal hazard assessment is essential. The following are generalized protocols for key analytical techniques.

Protocol 1: Differential Scanning Calorimetry (DSC) for Screening

DSC is a valuable tool for rapidly assessing the onset temperature of decomposition and the associated heat of decomposition.[8]

-

Objective: To determine the onset temperature (Tonset) and enthalpy of decomposition (ΔHdecomp).

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh 1-3 mg of 3-(1H-Imidazol-1-yl)-2-nitropyridine into a high-pressure crucible (e.g., gold-plated stainless steel).

-

Hermetically seal the crucible to contain any evolved gases.

-

Place the sample crucible and an empty reference crucible into the DSC cell.

-

Heat the sample from ambient temperature (e.g., 30 °C) to a suitable final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[8]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the onset temperature of the first major exotherm.

-

Integrate the area under the exothermic peak to calculate the heat of decomposition.

-

Protocol 2: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.[9]

-

Objective: To determine the temperature at which mass loss begins and the stages of decomposition.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Procedure:

-

Weigh 5-10 mg of 3-(1H-Imidazol-1-yl)-2-nitropyridine into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Continuously record the sample mass.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of mass loss.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum rates of mass loss for different decomposition steps.

-

Protocol 3: Accelerating Rate Calorimetry (ARC) for Process Safety

ARC is an adiabatic calorimeter that simulates a worst-case thermal runaway scenario by preventing heat loss to the surroundings.[6][10][11][12][13] This is crucial for process safety and scale-up.

-

Objective: To determine the time-temperature-pressure relationship for a thermal runaway reaction under adiabatic conditions.

-

Instrumentation: An Accelerating Rate Calorimeter.

-

Procedure:

-

A sample of 3-(1H-Imidazol-1-yl)-2-nitropyridine (typically 1-5 g) is loaded into a robust, spherical sample bomb (e.g., titanium or Hastelloy).

-

The bomb is placed in the calorimeter, which is heated to a starting temperature below the expected onset of decomposition.

-

The instrument operates in a "Heat-Wait-Search" mode. It heats the sample in small steps, then waits to see if the sample begins to self-heat.

-

Once an exotherm is detected, the calorimeter heaters match the sample temperature, creating an adiabatic environment.

-

The temperature and pressure are recorded as a function of time until the reaction is complete.

-

-

Data Analysis:

-

Plot temperature and pressure versus time.

-

Determine the onset temperature of self-heating.

-

Calculate key safety parameters such as the Time to Maximum Rate (TMR) and the adiabatic temperature rise.

-

| Parameter | DSC | TGA | ARC |

| Typical Sample Size | 1-3 mg | 5-10 mg | 1-5 g |

| Primary Measurement | Heat Flow | Mass Change | Temperature & Pressure |

| Key Outputs | Tonset, ΔHdecomp | Tonset of mass loss, % residue | Tonset, TMR, Adiabatic ΔT |

| Primary Application | Screening, Purity Check | Decomposition Profile, Volatiles | Process Safety, Scale-up |

Table 1: Comparison of Key Thermal Analysis Techniques.

Part 4: Safe Handling and Storage

Given the potential thermal hazards, the following precautions are mandatory when working with 3-(1H-Imidazol-1-yl)-2-nitropyridine:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14][15][16]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from heat and sources of ignition.[14] Consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

-

Scale: Perform initial experiments on a small scale to assess reactivity and thermal behavior before attempting to scale up.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for reactive or energetic materials.[17]

This technical guide provides a framework for understanding and managing the thermal stability of 3-(1H-Imidazol-1-yl)-2-nitropyridine. By combining a thorough understanding of the molecule's chemical nature with rigorous experimental evaluation, researchers can ensure the safety and integrity of their work.

References

-

Study on the Thermal Sensitivity of Energetic Materials Characterized by Accelerating Rate Calorimeter (ARC). Scientific.Net. Available from: [Link]

-

Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients(API). (2024). Available from: [Link]

-

Accelerating Rate Calorimeter 244 (ARC®) - Nexus Analytics. Available from: [Link]

-

Accelerating Rate Calorimeter 244 (ARC®) : Quote, RFQ, Price and Buy - AZoM. Available from: [Link]

-

Accelerating Rate Calorimetry - NETZSCH Analyzing & Testing. Available from: [Link]

-

Accelerating Rate Calorimeter | Thermal Hazard Technology. Available from: [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (2024). Available from: [Link]

-

Impurities in APIs and Their Effects on Products - Contract Pharma. (2024). Available from: [Link]

-

IMIDAZOLE MATERIAL SAFETY DATA SHEET CAS NO 288-32-4 SDS/MSDS - Pallav Chemicals. Available from: [Link]

-

Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC. Available from: [Link]

-

Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems - PubMed. (2012). Available from: [Link]

-

Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl] - MDPI. (2006). Available from: [Link]

-

Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques | Request PDF - ResearchGate. (2025). Available from: [Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development - ACS Publications. (2021). Available from: [Link]

-

NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION - Revue Roumaine de Chimie -. Available from: [Link]

-

Research on the thermal hazard of N-Nitrodihydroxyethyl dinitrate (DINA) under the action of diethanolamine - ResearchGate. Available from: [Link]

-

The calculated heat of formation values of the nitropyridine... | Download Table - ResearchGate. Available from: [Link]

-

TGA-DSC - Research at Melbourne. Available from: [Link]

-

Synthesis of new imidazopyridine based 1,2,3-triazoles: Evaluation of antibacterial, antibiofilm and time kill studies. Available from: [Link]

Sources

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. qingmupharm.com [qingmupharm.com]

- 3. contractpharma.com [contractpharma.com]

- 5. Impact of Posaconazole API Impurities on Drug Stability [bio-synth.in]

- 6. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 7. Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 10. Study on the Thermal Sensitivity of Energetic Materials Characterized by Accelerating Rate Calorimeter (ARC) | Scientific.Net [scientific.net]

- 11. Accelerating Rate Calorimeter 244 (ARC®) | Nexus Analytics [nexus-analytics.com.my]

- 12. azom.com [azom.com]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. pallavchemicals.com [pallavchemicals.com]

- 16. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]

- 17. elementalmicroanalysis.com [elementalmicroanalysis.com]

Technical Support Center: Purification of 3-(1H-Imidazol-1-yl)-2-nitropyridine

Case ID: TS-CHEM-PUR-003

Topic: Separation of 3-(1H-Imidazol-1-yl)-2-nitropyridine from Starting Materials (SnAr Reaction)

Applicable To: Synthesis via Nucleophilic Aromatic Substitution (

Part 1: The Chemistry & The Challenge

Executive Summary: The synthesis of 3-(1H-Imidazol-1-yl)-2-nitropyridine typically involves the displacement of a halide (fluorine or chlorine) at the 3-position of a 2-nitropyridine scaffold by imidazole.[1][2]

The Separation Challenge: Success relies on exploiting the drastic solubility differences between the three key components in the reaction mixture:

-

Imidazole (Nucleophile): Highly polar, amphoteric (

), and highly water-soluble.[1][3] -

3-Fluoro-2-nitropyridine (Electrophile): Lipophilic, non-basic, low water solubility.[1][2]

-

Target Product: Moderately polar (LogP

0.6–1.1), weakly basic (due to electron-withdrawing nitro group), and prone to precipitation in aqueous media.[1][3]

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I poured my reaction mixture into water, but no precipitate formed."

Diagnosis: This usually occurs if the reaction solvent (DMF/DMSO) volume is too high relative to the water volume, or if the product concentration is low.[1][3] The product is likely solubilized by the organic co-solvent.[1][2][3]

Corrective Action:

-

Increase Water Ratio: Ensure the water-to-solvent ratio is at least 5:1 or 10:1.[1][2]

-

Salting Out: Add Brine (saturated NaCl) to the aqueous mixture. This increases the ionic strength, forcing the organic product out of the solution ("salting out").[3]

-

Switch to Extraction: If precipitation fails, extract the aqueous mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][3] The product will partition into the organic layer, while the majority of excess imidazole remains in the water/DMSO layer.[3]

Issue 2: "H-NMR shows significant imidazole contamination in my isolated solid."

Diagnosis: Imidazole is sticky and can co-precipitate or remain trapped in the crystal lattice.[1][2][3]

Corrective Action:

-

The "Water Polish": The most effective removal method is exploiting imidazole's high water solubility.[1][2][3] Repulp (slurry) your solid in water for 30 minutes and re-filter.[1][2][3]

-

pH-Controlled Wash (Advanced):

-

Theory: Imidazole is basic (

).[1][2][3][4] The product (N-arylimidazole) is significantly less basic due to the electron-withdrawing 2-nitropyridine ring.[1][2] -

Protocol: Wash the organic extract with a mildly acidic buffer (pH 5–6) or dilute citric acid.[1][2][3] This ensures free imidazole is protonated (imidazolium cation) and stays in the water phase, while the less basic product remains in the organic phase.[3]

-

Warning: Do not use strong acid (pH < 2), as you risk protonating the pyridine ring of your product and losing it to the aqueous waste.[3]

-

Issue 3: "I cannot separate the unreacted starting material (3-Fluoro-2-nitropyridine)."

Diagnosis: The starting material is non-polar and lipophilic, similar to the product but lacking the polar imidazole ring.[1][3]

Corrective Action:

-

Solvent Selection: The starting material is highly soluble in Hexanes/Heptane; the product is not.[1][2][3]

-